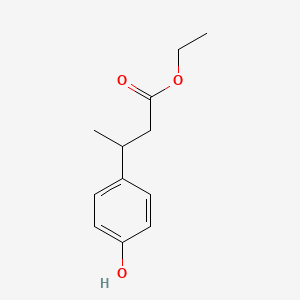

Ethyl 3-(4-hydroxyphenyl)butanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-hydroxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-7,9,13H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDBGARLKWLHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 4 Hydroxyphenyl Butanoate

Chemical Synthesis Approaches

Chemical synthesis provides versatile and scalable methods for producing Ethyl 3-(4-hydroxyphenyl)butanoate. These approaches include direct esterification, synthesis of necessary precursors, and the development of innovative synthetic pathways for the target compound and its structural analogs.

The final step in the synthesis is often the esterification of the corresponding carboxylic acid precursor, 3-(4-hydroxyphenyl)butanoic acid.

The most common method for converting a carboxylic acid and an alcohol into an ester is the Fischer-Speier esterification. This acid-catalyzed condensation reaction involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. youtube.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. youtube.comkhanacademy.org

Commonly used catalytic systems for this type of reaction include:

Sulfuric Acid (H₂SO₄): A strong mineral acid that is frequently used as a catalyst in esterification reactions. For instance, in the synthesis of related ester compounds, a catalytic amount of sulfuric acid in an excess of alcohol (like methanol (B129727) or ethanol) is effective for driving the reaction to completion. nih.gov

Titanium Catalysts: In some polycondensation reactions to form polyesters from hydroxy-esters like racemic ethyl 3-hydroxybutyrate, transesterification catalysts such as titanium isopropoxide have been utilized. mdpi.com

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final ester product. Key parameters that are often adjusted include temperature, reaction time, and the molar ratio of reactants. iuokada.edu.ngresearchgate.net While specific optimization studies for this compound are not widely detailed, principles from the synthesis of other esters, such as ethyl ethanoate and butyl butyrate (B1204436), are applicable. iuokada.edu.ngresearchgate.net

Increasing the reaction temperature generally accelerates the rate of esterification. iuokada.edu.ng However, an excessively high temperature can lead to side reactions. The molar ratio of alcohol to carboxylic acid is another critical factor; using a large excess of the alcohol can significantly enhance the conversion to the ester by shifting the reaction equilibrium. iuokada.edu.ng The reaction time must also be optimized, as longer times lead to higher conversion until equilibrium is reached. iuokada.edu.ng Statistical methods like response surface methodology (RSM) are often employed to systematically optimize these parameters to achieve the highest possible yield. researchgate.netsrce.hrresearchgate.net

| Parameter | General Effect on Yield | Rationale |

|---|---|---|

| Temperature | Increases up to an optimal point | Enhances reaction kinetics, but excessive heat can cause degradation or side reactions. iuokada.edu.ng |

| Reactant Molar Ratio (Alcohol:Acid) | Increases with higher alcohol excess | Shifts the reaction equilibrium towards the product side (Le Chatelier's Principle). iuokada.edu.ng |

| Catalyst Concentration | Increases up to an optimal level | Speeds up the reaction, but high concentrations can lead to unwanted side reactions or purification challenges. |

| Reaction Time | Increases until equilibrium is reached | Allows the reaction to proceed to maximum possible conversion. iuokada.edu.ng |

The synthesis of the precursor, 3-(4-hydroxyphenyl)butanoic acid, is a critical step. A highly relevant method has been demonstrated for a structurally similar analog, (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org This large-scale synthesis begins with the asymmetric 1,4-conjugate addition of (4-bromophenyl)boronic acid to ethyl (E)-but-2-enoate. The reaction is catalyzed by a rhodium complex with a chiral BINAP ligand, which establishes the stereocenter with high enantioselectivity. The resulting (S)-ethyl 3-(4-bromophenyl)butanoate is then hydrolyzed using a base like sodium hydroxide (B78521) to yield the final carboxylic acid. orgsyn.org This methodology represents a robust route to chiral 3-arylbutanoic acids.

Another relevant precursor is racemic ethyl 3-hydroxybutyrate, which can be synthesized by the reduction of the readily available ethyl acetoacetate (B1235776) using reducing agents like sodium borohydride (B1222165) in ethanol (B145695). mdpi.com This provides the backbone structure that could potentially be further modified.

Modern synthetic chemistry focuses on developing novel, efficient, and often stereoselective routes. The rhodium-catalyzed asymmetric synthesis mentioned previously is a prime example of a novel route that provides enantiomerically pure analogs. orgsyn.org

Other synthetic routes for analogs include the preparation of Ethyl 3-oxo-4-phenylbutanoate. chemicalbook.com This synthesis involves the reaction of monoethyl monopotassium malonate with phenacyl chloride in the presence of triethylamine (B128534) and magnesium chloride. This approach builds the carbon skeleton through a C-C bond-forming reaction.

Furthermore, research into fluorinated analogs, such as ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate, highlights the exploration of functional group transformations on the aromatic ring, which can be key intermediates in the synthesis of bioactive molecules like fluoroquinolone antibiotics. researchgate.net

Esterification Reactions and Optimization

Biocatalytic and Enzymatic Synthesis of this compound and Chiral Analogs

Biocatalysis offers a powerful alternative to traditional chemical synthesis, particularly for producing optically pure compounds. Enzymes operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity.

The synthesis of chiral analogs of this compound, especially chiral hydroxybutanoates, is well-documented. These compounds are valuable building blocks for pharmaceuticals. For example, ethyl (R)-4-cyano-3-hydroxybutanoate is a key synthon for the cholesterol-lowering drug atorvastatin. nih.gov

Several enzymatic strategies have been developed:

Asymmetric Reduction: Carbonyl reductases are widely used for the asymmetric reduction of β-keto esters. For instance, reductases from baker's yeast (Saccharomyces cerevisiae) can reduce ethyl-4-chloroacetoacetate to produce (S)-ethyl-4-chloro-3-hydroxybutanoate with high enantioselectivity. nih.gov Similarly, baker's yeast fermentation is used to produce (S)-(+)-ethyl 3-hydroxybutanoate from ethyl acetoacetate. orgsyn.org

Halohydrin Dehalogenase Catalysis: Halohydrin dehalogenases are employed in the synthesis of (R)-4-cyano-3-hydroxy ethyl butyrate from (S)-4-chloro-ethyl 3-hydroxybutanoate. google.comgoogle.com The enzyme first catalyzes the formation of an epoxide intermediate, which then undergoes a ring-opening reaction with a cyanide source. google.com

Nitrile Hydrolysis: Nitrilase or nitrile hydratase enzymes can convert a nitrile group into a carboxylic acid or an amide. For example, Rhodococcus boritolerans can transform ethyl (R)-4-cyano-3-hydroxybutyrate into ethyl (R)-4-carbamoyl-3-hydroxybutanoate, which is an intermediate for (R)-ethyl-3-hydroxyglutarate. nih.gov

| Enzyme/Organism | Substrate | Product | Significance |

|---|---|---|---|

| Saccharomyces cerevisiae Reductase | Ethyl-4-chloroacetoacetate | (S)-Ethyl-4-chloro-3-hydroxybutanoate | Chiral building block for drugs. nih.gov |

| Halohydrin Dehalogenase | (S)-4-chloro-ethyl 3-hydroxybutanoate & NaCN | (R)-4-cyano-3-hydroxy ethyl butyrate | Key intermediate for atorvastatin. nih.govgoogle.com |

| Baker's Yeast (S. cerevisiae) | Ethyl acetoacetate | (S)-(+)-Ethyl 3-hydroxybutanoate | Versatile chiral building block. orgsyn.org |

| Rhodococcus boritolerans | Ethyl (R)-4-cyano-3-hydroxybutyrate | Ethyl (R)-4-carbamoyl-3-hydroxybutanoate | Intermediate for statin side chains. nih.gov |

Enzyme-Mediated Esterification Techniques

Enzyme-mediated esterification is a prominent method for the synthesis of esters like this compound, primarily utilizing lipases as catalysts. These enzymes facilitate the reaction between a carboxylic acid, such as 3-(4-hydroxyphenyl)butanoic acid, and an alcohol, in this case, ethanol. The process is valued for its mild reaction conditions and high selectivity.

One of the most effective and widely used enzymes for such transformations is Candida antarctica lipase (B570770) B (CALB). nih.gov CALB is known for its broad substrate scope and high catalytic activity in organic synthesis. nih.gov The esterification reaction catalyzed by CALB typically follows a ping-pong bi-bi mechanism, where the enzyme first reacts with the acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester and regenerate the enzyme.

The synthesis of various flavor and fragrance esters has been successfully demonstrated using CALB, highlighting its versatility. For instance, CALB has been used to catalyze the esterification of short-chain fatty acids with different alcohols, achieving high conversions. nih.gov While direct studies on this compound are limited, the principles of lipase-catalyzed esterification are broadly applicable. The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards ester formation.

The kinetic resolution of racemic carboxylic acids or alcohols is another powerful application of enzyme-mediated esterification. In this process, the enzyme selectively esterifies one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For example, lipases have been successfully used in the kinetic resolution of various aromatic Morita-Baylis-Hillman derivatives through hydrolysis or transesterification, achieving high enantiomeric excess (ee) for the desired products. d-nb.info This technique could be theoretically applied to a racemic mixture of 3-(4-hydroxyphenyl)butanoic acid to produce an enantiomerically enriched form of this compound.

The table below illustrates the effectiveness of different lipases in the kinetic resolution of a related aromatic compound, showcasing the potential for achieving high enantioselectivity.

Table 1: Lipase-Catalyzed Kinetic Resolution of an Aromatic Acetate (B1210297)

| Enzyme | Conversion (%) | Enantiomeric Excess of Product (ee%) | Enantiomeric Ratio (E) |

|---|---|---|---|

| Pseudomonas fluorescens lipase | 45 | 85 | 25 |

| Pseudomonas cepacia lipase (PCL) | 48 | 92 | 53 |

| Candida antarctica lipase A (CALA) | 50 | 88 | 35 |

| Candida antarctica lipase B (CALB) | 49 | >99 | >200 |

Data adapted from a study on a model aromatic acetate to illustrate typical results in lipase-catalyzed kinetic resolutions. d-nb.info

Enantioselective Reductions in the Synthesis of Related Chiral Butanoates

The synthesis of enantiomerically pure chiral butanoates often involves the enantioselective reduction of a prochiral ketone precursor. This is a key step in producing chiral alcohols, which can then be esterified to the corresponding butanoate. Ketoreductases (KREDs) are a class of enzymes that are highly efficient and stereoselective in catalyzing the reduction of ketones to alcohols. tudelft.nl

These enzymes are widely used in the pharmaceutical industry to produce chiral intermediates. nih.gov The process involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the ketone. tudelft.nl The enantioselectivity of the reduction is determined by the specific KRED used, with different enzymes favoring the formation of either the (R)- or (S)-alcohol.

For the synthesis of a chiral version of this compound, a precursor such as ethyl 3-oxo-3-(4-hydroxyphenyl)butanoate would be required. The enantioselective reduction of this ketoester would yield a chiral hydroxy ester, which is a direct precursor to the final product.

Research on the synthesis of other chiral butanoates provides a clear blueprint for this approach. For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate has been extensively studied using various microbial reductases. nih.govnih.gov In these studies, recombinant E. coli cells expressing specific KREDs have been shown to produce the desired chiral alcohol with high yield and excellent enantiomeric excess. nih.govnih.gov

The table below presents data from the enantioselective reduction of a model ketoester using different ketoreductases, demonstrating the high selectivity that can be achieved.

Table 2: Enantioselective Reduction of a Prochiral Ketoester

| Ketoreductase Source | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee%) |

|---|---|---|---|

| Saccharomyces cerevisiae YDL124W | (S) | >99 | >99 |

| Candida magnoliae S1 | (S) | 85 | 100 |

| Aureobasidium pullulans CGMCC1244 | (S) | 94.5 | 97.7 |

| Saccharomyces cerevisiae YOR120W | (R) | High | High |

Illustrative data compiled from studies on the reduction of ethyl 4-chloro-3-oxobutanoate. nih.govnih.govresearchgate.net

Optimization of Biocatalytic Processes for Productivity and Selectivity

To make biocatalytic processes industrially viable, optimization of various reaction parameters is crucial. This involves maximizing the productivity (amount of product formed per unit time) and selectivity (the preference for the desired product, including enantioselectivity) of the enzymatic reaction.

Key parameters that are often optimized include temperature, pH, substrate concentration, enzyme loading, and the choice of solvent. For lipase-catalyzed esterifications, the removal of water, a byproduct of the reaction, is also critical to drive the equilibrium towards the product. This can be achieved by using molecular sieves or by performing the reaction in a solvent that azeotropically removes water.

In the context of enantioselective reductions, the regeneration of the expensive cofactor (NADH or NADPH) is a major consideration. nih.gov This is often achieved by using a coupled-enzyme system, where a second enzyme and a co-substrate are used to regenerate the cofactor in situ. For example, glucose dehydrogenase is commonly used with glucose as the co-substrate to regenerate NADPH. nih.govnih.gov

The use of whole-cell biocatalysts, such as recombinant E. coli or yeast, can simplify the process by providing the necessary enzymes and cofactor regeneration system within the cell. nih.govnih.gov Optimization of the fermentation and reaction conditions for these whole-cell systems is essential for achieving high productivity.

The table below provides an example of how reaction conditions can be optimized for the synthesis of a model ester, ethyl butyrate, using an immobilized lipase.

Table 3: Optimization of Ethyl Butyrate Synthesis

| Parameter | Range Studied | Optimal Condition |

|---|---|---|

| Temperature | 30-60 °C | 45 °C |

| Enzyme Concentration | 2-10 g/L | 7.7 g/L |

| Substrate Molar Ratio (Ethanol:Butyric Acid) | 1:1 to 3:1 | 1:1 |

| Butyric Acid Concentration | 50-150 mM | 90 mM |

Data based on a response surface methodology study for the optimization of ethyl butyrate synthesis.

By systematically studying these parameters, it is possible to develop a robust and efficient biocatalytic process for the synthesis of this compound with high yield and selectivity.

Molecular and Cellular Biological Activities of Ethyl 3 4 Hydroxyphenyl Butanoate: Mechanistic Insights

Antioxidant Mechanisms and Oxidative Stress Modulation

The antioxidant potential of phenolic compounds is a well-established area of research. The presence of a hydroxyl group on the phenyl ring in Ethyl 3-(4-hydroxyphenyl)butanoate is a key feature that could contribute to antioxidant activities.

Free Radical Scavenging Pathways at the Cellular Level

Currently, there is a lack of direct experimental evidence from cellular assays to detail the specific free radical scavenging pathways of this compound. However, phenolic compounds are known to act as antioxidants through several mechanisms. The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, thereby interrupting the chain reactions of oxidation. The resulting phenoxyl radical is often stabilized by resonance, making the parent molecule an effective radical scavenger.

General antioxidant mechanisms of phenolic compounds that could be relevant include:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical (R•), effectively neutralizing it.

Single Electron Transfer (SET): The compound could transfer a single electron to a radical, followed by proton transfer.

Cellular Protection Against Oxidative Damage

No studies have specifically investigated the protective effects of this compound against oxidative damage at the cellular level. In theory, by scavenging reactive oxygen species (ROS), a compound with this structure could help protect cellular components like lipids, proteins, and DNA from oxidative damage, which is implicated in numerous disease pathologies.

| Potential Protective Action | Cellular Component | Mechanism of Damage without Protection |

| Prevention of Lipid Peroxidation | Cell Membranes | ROS attack polyunsaturated fatty acids, leading to a damaging chain reaction. |

| Prevention of Protein Oxidation | Enzymes, Structural Proteins | ROS can modify amino acid residues, leading to loss of protein function. |

| Prevention of DNA Damage | Genetic Material | ROS can cause modifications to DNA bases and strand breaks, leading to mutations. |

Anti-inflammatory Cellular Pathways

The interplay between oxidative stress and inflammation is well-documented, and many antioxidant compounds also exhibit anti-inflammatory properties.

Inhibition of Pro-inflammatory Mediators and Cytokines

There is no specific research demonstrating that this compound inhibits the production of pro-inflammatory mediators and cytokines. Phenolic compounds, in general, have been shown to modulate inflammatory responses. For instance, some phenols can inhibit the activity of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. Furthermore, they can suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various cell types, often by modulating gene transcription.

Modulation of Intracellular Inflammatory Signaling Cascades

Specific data on the modulation of intracellular inflammatory signaling cascades by this compound is not available. Key inflammatory signaling pathways that are often targeted by phenolic antioxidants include:

Nuclear Factor-kappa B (NF-κB) Pathway: This is a central pathway in regulating the expression of genes involved in inflammation. Some phenolic compounds can inhibit the activation of NF-κB, thereby downregulating the production of inflammatory mediators.

Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways, including ERK, JNK, and p38, are also crucial in the inflammatory response.

| Signaling Pathway | Key Proteins | Potential Effect of Inhibition |

| NF-κB | IKK, IκBα, NF-κB (p65/p50) | Decreased transcription of pro-inflammatory genes. |

| MAPK | ERK, JNK, p38 | Reduced production of inflammatory cytokines and enzymes. |

Neurobiological Activity at the Cellular Level

There are currently no published studies examining the neurobiological activity of this compound at the cellular level. The brain is particularly vulnerable to oxidative stress and inflammation, and compounds with antioxidant and anti-inflammatory properties are of interest for their potential neuroprotective effects.

The structural components of this compound suggest areas of potential neurobiological relevance. The 4-hydroxyphenyl group is a common feature in compounds with neuroprotective activities. The butanoate moiety is related to butyric acid, a short-chain fatty acid that has been studied for its effects on brain health, including the inhibition of histone deacetylases and modulation of gut-brain axis signaling. However, any such potential effects of the intact ester, this compound, are purely speculative without direct experimental evidence.

Mechanistic Studies on Neurotransmitter System Interactions

There is currently no available research detailing the mechanistic interactions of this compound with neurotransmitter systems. Investigations into its potential effects on neurotransmitter synthesis, release, reuptake, or receptor binding have not been published.

Cellular Anti-neuroinflammatory Effects

Specific studies on the cellular anti-neuroinflammatory effects of this compound are absent from the current scientific literature. There is no data regarding its impact on glial cell activation, or the production of pro-inflammatory and anti-inflammatory cytokines and mediators in a neurological context. While other phenolic compounds have been investigated for these properties, such activities have not been documented for this compound.

Antimicrobial Action Mechanisms

Detailed investigations into the specific mechanisms of antimicrobial action for this compound are not present in the available research.

Antibacterial Activity: Cellular Targets and Modes of Action

There are no studies that elucidate the cellular targets or specific modes of antibacterial action for this compound. Research has been conducted on other phenolic compounds, such as ethyl 3,4-dihydroxybenzoate, which can interfere with bacterial efflux pumps, but these findings cannot be directly attributed to this compound.

In Vitro Cytotoxicity and Cellular Proliferation Studies

Specific evaluations of the cytotoxic and antiproliferative effects of this compound are not available.

Evaluation of Antiproliferative Effects in Cancer Cell Lines

There is no published data on the evaluation of this compound for antiproliferative effects against any cancer cell lines. While numerous studies have assessed the cytotoxic potential of other, structurally distinct compounds in various cancer models, this specific molecule has not been the subject of such investigations.

Mechanistic Analysis of Cellular Growth Inhibition

While direct studies on the cellular growth inhibition mechanisms of this compound are not extensively detailed in the available research, the activities of structurally similar compounds, particularly other phenolic acids and butyrate (B1204436), provide significant mechanistic insights. The inhibition of histone deacetylase (HDAC) activity is a primary proposed mechanism. HDAC inhibitors are known to induce differentiation and/or apoptosis in precancerous and tumor cells. gsartor.org This is achieved by altering the acetylation patterns of histones, which in turn regulates the expression of genes involved in cell cycle control and programmed cell death. gsartor.orgnih.gov

For instance, butyrate, a short-chain fatty acid, is a potent HDAC inhibitor that can arrest the cell cycle by upregulating genes like p21(Waf1/Cip1), which inhibits cyclin-dependent kinases. epa.gov The structural relative of the target compound, 3-(4-OH-phenyl)-propionate, has also been identified as an effective HDAC inhibitor. gsartor.orgnih.gov This suggests that this compound may exert cytostatic effects through similar pathways. The process of cellular growth inhibition often involves inducing cell cycle arrest at specific checkpoints, such as G0/G1 or G2/M, or by triggering apoptosis. nih.gov For example, treatment of breast cancer cells with nitrogen-containing bisphosphonates has been shown to increase the number of cells in the S-phase, indicating cell cycle disruption. nih.gov

| Compound | Cell Line | Observed Effect | Potential Mechanism | Source |

|---|---|---|---|---|

| Butyrate | HT-29 (Colon Carcinoma) | Potent HDAC inhibition (IC50=0.09 mM) | Suppression of malignant transformation, stimulation of apoptosis. nih.gov | nih.gov |

| 3-(4-OH-phenyl)-propionate | HT-29 (Colon Carcinoma) | HDAC inhibition (IC50=0.62 mM) | Alteration of histone acetylation and gene expression. gsartor.orgnih.gov | gsartor.orgnih.gov |

| Sulforaphane | MCF-7, MDA-MB-231 (Breast Cancer) | G2/M cell cycle arrest | Upregulation of p21. nih.gov | nih.gov |

Modulation of Intestinal Barrier Integrity and Microbiota Interactions (Mechanistic Cellular/Animal Studies)

The integrity of the intestinal barrier is crucial for preventing the translocation of harmful substances, such as bacterial lipopolysaccharides (LPS), from the gut into circulation. frontiersin.org This barrier is maintained by complex protein structures between epithelial cells, known as tight junctions, which include proteins like claudins and zonula occludens (ZO). Research on related hydroxyphenyl propionic acids (HPPs) indicates a protective role for these compounds on the gut barrier. Studies have suggested that butyrate, a product enriched by HPP administration, can ameliorate gut barrier impairment by upregulating the expression of zonula occluden-1 (ZO-1). nih.gov This upregulation strengthens the barrier, reducing permeability and subsequent systemic inflammation that can be triggered by endotoxins. nih.gov Given its structural similarity, this compound may exert comparable effects, helping to maintain or restore tight junction integrity in intestinal cell models, although direct evidence is pending.

Phenolic compounds are known to be extensively metabolized by the gut microbiota. nih.gov this compound, as a phenolic acid derivative, is likely to interact with and be transformed by intestinal bacteria. In vitro studies on related compounds provide insight into these interactions. For example, hydroxyphenyl propionic acids (HPPs) are themselves products of the microbial biotransformation of more complex polyphenols. nih.gov

Furthermore, these compounds can modulate the composition of the gut microbiota. In vitro investigations have shown that 4-HPP was more effective than 3-HPP at inhibiting the growth of certain bacterial strains, including Lactobacilli and E. coli. nih.gov Such modulation can alter the metabolic output of the microbiota. A significant finding is that administration of HPPs led to an enrichment in the fecal content of butanoic acid (butyrate), a key short-chain fatty acid (SCFA). nih.gov Butyrate is a primary energy source for colonocytes and has numerous beneficial effects on host health, including anti-inflammatory actions and strengthening the gut barrier. nih.gov This suggests that this compound could similarly influence the microbial community, potentially favoring the growth of butyrate-producing bacteria and contributing to a healthier gut environment.

Enzyme Inhibition and Activation Studies

The antioxidant and anti-inflammatory potential of phenolic compounds often stems from their ability to modulate key enzymatic pathways. While direct data on this compound is limited, studies on the related compound ethyl 3,4-dihydroxy benzoate (B1203000) (EDHB) offer a model for its potential activity. EDHB has been shown to provide protection against hypoxia-induced oxidative damage in L6 myoblast cells. nih.gov The mechanism involves the enhancement of the cellular antioxidant defense system. nih.gov

Preconditioning with EDHB led to increased levels of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase. nih.gov SOD is a frontline defense against oxidative stress, while glutathione peroxidase is involved in the reduction of hydrogen peroxide. nih.gov The protective effect of EDHB is linked to its role as an inhibitor of prolyl hydroxylase domain enzymes (PHDs), which leads to the stabilization and augmentation of Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov Increased HIF-1α in turn boosts the expression of the antioxidative enzyme heme-oxygenase I. nih.gov These findings suggest that this compound may also possess the ability to mitigate oxidative stress by upregulating the activity of crucial antioxidant enzymes.

| Enzyme | Effect of Ethyl 3,4-dihydroxy benzoate (EDHB) | Cell Model | Outcome | Source |

|---|---|---|---|---|

| Superoxide Dismutase (SOD) | Increased levels | L6 Myoblasts | Enhanced defense against oxidative stress. nih.gov | nih.gov |

| Glutathione Peroxidase | Increased levels | L6 Myoblasts | Protection against oxidative damage. nih.gov | nih.gov |

| Heme-oxygenase I | Increased protein expression | L6 Myoblasts | Augmented antioxidative capacity via HIF-1α pathway. nih.gov | nih.gov |

Histone Deacetylases (HDACs): There is compelling evidence that compounds structurally related to this compound are inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones. gsartor.org Their inhibition can lead to histone hyperacetylation, which is associated with anti-cancer effects like cell cycle arrest and apoptosis. epa.gov

In a study using nuclear extracts from HT-29 human colon carcinoma cells, the related metabolite 3-(4-OH-phenyl)-propionate was identified as a potent HDAC inhibitor with a half-maximal inhibitory concentration (IC50) of 0.62 mM. gsartor.orgnih.gov This activity is significant, though less potent than the well-characterized short-chain fatty acid butyrate (IC50 = 0.09 mM). nih.gov The ability of the hydroxyphenyl-alkanoic acid structure to inhibit HDACs strongly suggests that this compound is a candidate for HDAC inhibition.

Tyrosinase: Tyrosinase is a key dicopper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. nih.gov Its inhibitors are of great interest in the cosmetic, medicinal, and food industries to prevent hyperpigmentation and enzymatic browning. nih.gov The phenolic scaffold is a common feature in many tyrosinase inhibitors. For instance, 3,4-dihydroxybenzaldehyde, which has a dihydroxyphenyl group, is an effective tyrosinase inhibitor. nih.gov Research into various chalcone-like derivatives with a 6-hydroxy-3,4-dihydronaphthalenone structure also revealed potent tyrosinase inhibitory activity, with some compounds being more effective than the reference inhibitor, kojic acid. nih.gov The presence of the 4-hydroxyphenyl group in this compound makes it a plausible candidate for tyrosinase inhibition, likely through competitive binding at the enzyme's active site, although direct experimental validation is needed.

| Enzyme | Inhibitor | IC50 Value | Significance | Source |

|---|---|---|---|---|

| Histone Deacetylase (HDAC) | 3-(4-OH-phenyl)-propionate | 0.62 mM | Potential anticancer activity through gene regulation. gsartor.orgnih.gov | gsartor.orgnih.gov |

| Histone Deacetylase (HDAC) | Butyrate | 0.09 mM | Potent endogenous HDAC inhibitor. nih.gov | nih.gov |

| Tyrosinase (Mushroom) | Kojic Acid (Reference) | 9.7 µM | Standard reference for tyrosinase inhibition. nih.gov | nih.gov |

| Tyrosinase (Mushroom) | Compound C2* | 8.8 µM | Demonstrates high potency of hydroxyphenyl-containing structures. nih.gov | nih.gov |

*Compound C2 is 6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one.

Structure Activity Relationship Sar Studies of Ethyl 3 4 Hydroxyphenyl Butanoate and Its Analogs

Influence of Phenolic Hydroxyl Group Substitution Patterns on Bioactivity

The phenolic hydroxyl (-OH) group is a critical determinant of the biological activity of Ethyl 3-(4-hydroxyphenyl)butanoate and its analogs. Its ability to donate a hydrogen atom makes it a key player in antioxidant activities, while its capacity for hydrogen bonding allows it to interact with biological targets like enzymes and receptors.

Research on related phenolic compounds has shown that the substitution pattern on the aromatic ring significantly influences bioactivity. For instance, studies on hydroxyphenylacetic acids revealed that their antioxidant activity is directly correlated with the substitution pattern on the aromatic ring. nih.gov The presence of additional hydroxyl groups can substantially enhance these properties; compounds featuring a catechol (3,4-dihydroxy) moiety are often potent antioxidants. nih.gov

Furthermore, the introduction of other substituents can modulate activity. Halogenation, such as the chlorination or bromination of thymol, has been shown to produce analogs with significantly enhanced antimicrobial activity against various bacterial and fungal strains. nih.gov Increasing the lipophilicity of phenolic acids through structural modifications has also been linked to enhanced antibacterial activity, likely due to improved permeability across cell membranes. mdpi.com

These findings suggest that modifications to the phenolic ring of this compound could yield analogs with tailored biological profiles. Adding a second hydroxyl group at the 3-position to create a catechol structure could enhance antioxidant capacity, while introducing electron-withdrawing groups or lipophilic substituents might improve other activities, such as antimicrobial effects.

| Substitution Pattern | General Effect on Bioactivity | Potential Mechanism |

|---|---|---|

| 4-hydroxy (unsubstituted) | Baseline antioxidant and biological activity. | Hydrogen donation from the single hydroxyl group. |

| 3,4-dihydroxy (Catechol) | Significantly increased antioxidant activity. nih.gov | Enhanced radical scavenging ability due to the second hydroxyl group. |

| Halogenation (e.g., Chloro-, Bromo-) | Enhanced antimicrobial activity. nih.gov | Increased lipophilicity and altered electronic properties, improving membrane interaction. |

| Alkoxy (e.g., Methoxy-) | Modulated antioxidant activity, often lower than corresponding dihydroxy analogs. nih.gov | Alters the hydrogen-donating ability of the remaining hydroxyl group. |

Impact of Ester Moiety Modifications on Biological Activity

The ester moiety in this compound plays a crucial role in determining the compound's physicochemical properties, particularly its lipophilicity (fat solubility). This, in turn, affects its absorption, distribution, metabolism, and ultimately, its biological activity. Modifications to either the alcohol (ethyl) or the carboxylic acid (butanoate) portion of the ester can lead to significant changes in efficacy.

Studies involving the synthesis of various hydroxyalkyl esters have demonstrated that altering the length of the alkyl chain can modulate biological effects. nih.gov For example, increasing the chain length of the ester group can increase lipophilicity, which may enhance the compound's ability to cross biological membranes and interact with intracellular targets. researchgate.net However, there is often an optimal chain length, beyond which activity may decrease due to poor solubility or steric hindrance.

Esterification is a common strategy to enhance the bioactivity of phenolic compounds. mdpi.com For example, the esterification of resveratrol with butyric acid resulted in resveratrol butyrate (B1204436) esters that showed a stronger ability to inhibit lipid accumulation in liver cells compared to the parent resveratrol. mdpi.com This enhancement is often attributed to improved cellular uptake and altered metabolic stability. The ester group can also be hydrolyzed by cellular esterases, releasing the active parent compound in a controlled manner. vulcanchem.com

| Modification | Physicochemical Change | Resulting Impact on Bioactivity |

|---|---|---|

| Shortening Alkyl Chain (e.g., Methyl ester) | Increased polarity/hydrophilicity. | May alter solubility and membrane permeability, potentially reducing activity against intracellular targets. |

| Lengthening Alkyl Chain (e.g., Propyl, Butyl ester) | Increased lipophilicity. nih.gov | Can enhance membrane permeability and cellular uptake, often leading to increased bioactivity up to a certain point. researchgate.net |

| Introducing Branching in Alkyl Chain | Alters steric profile and lipophilicity. | May improve metabolic stability by hindering enzymatic hydrolysis. researchgate.net |

| Replacing with bulky/complex alcohol | Significantly alters size and lipophilicity. | Can be used to target specific enzyme pockets or to create prodrugs with different release characteristics. |

Stereochemical Effects on Biological Activity of Enantiomers

This compound possesses a chiral center at the C3 position of the butanoate chain, meaning it can exist as two non-superimposable mirror images called enantiomers: (R)-Ethyl 3-(4-hydroxyphenyl)butanoate and (S)-Ethyl 3-(4-hydroxyphenyl)butanoate. Stereochemistry is a critical factor in pharmacology, as biological systems, such as enzymes and receptors, are themselves chiral. nih.gov Consequently, enantiomers of a drug can exhibit significantly different biological activities, metabolic fates, and toxicological profiles. mdpi.com

Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov This difference in activity arises from the three-dimensional arrangement of atoms, which dictates how the molecule can bind to its specific biological target. A precise stereochemical fit is often required for optimal interaction.

Studies on other chiral compounds have consistently demonstrated the pivotal role of stereochemistry. For example, research on isomers of the antimalarial agent 3-Br-acivicin showed that only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity. nih.gov This was attributed to stereoselective uptake by amino acid transport systems and specific binding interactions with the target enzyme. nih.gov While specific studies on the separate enantiomers of this compound are not detailed in the provided search results, the established principles of stereochemistry in drug action strongly suggest that its (R) and (S) forms would likely display different biological activities. mdpi.comelsevierpure.com

| Property | (R)-Enantiomer | (S)-Enantiomer | Reason for Difference |

|---|---|---|---|

| Binding Affinity to Target | Potentially High (Eutomer) | Potentially Low (Distomer) | Biological targets (enzymes, receptors) are chiral and will interact differently with each enantiomer. nih.gov |

| Biological Activity | May exhibit the primary desired activity. | May be inactive, have a different activity, or cause side effects. | Activity is dependent on the stereospecific fit with the biological target. mdpi.com |

| Metabolism | Metabolism rate can differ. | Metabolism rate can differ. | Metabolic enzymes often show stereoselectivity. |

Structure-Based Design Principles for Analog Development and Optimization

The insights gained from SAR studies provide a rational framework for the development and optimization of new analogs based on the this compound scaffold. The goal is to design molecules with enhanced potency, greater selectivity, and improved pharmacokinetic properties.

Key design principles include:

Phenolic Ring Optimization : Based on the desired activity, the phenolic ring can be modified. For enhanced antioxidant properties, introducing a second hydroxyl group to form a catechol or pyrogallol system is a promising strategy. nih.gov For other activities like antimicrobial effects, introducing halogens or other lipophilic groups could be explored to increase membrane permeability and potency. nih.govmdpi.com

Ester Moiety Tuning : The ester group can be modified to fine-tune the molecule's lipophilicity. This is a crucial parameter for optimizing absorption and distribution. Synthesizing a series of analogs with varying ester alkyl chain lengths (e.g., methyl, propyl, butyl) can help identify the optimal balance between solubility and membrane permeability for a specific biological target. nih.govresearchgate.net

Stereochemical Purity : Given the profound impact of stereochemistry on bioactivity, a primary optimization principle is the synthesis of enantiomerically pure compounds. nih.gov Once the more active enantiomer (the eutomer) is identified, its isolated use can lead to a more potent drug with a better safety profile by eliminating any inactivity or adverse effects associated with the distomer. mdpi.com

Bioisosteric Replacement : Functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For example, the ester linkage could be replaced with an amide to increase metabolic stability against hydrolysis by esterases. The phenolic hydroxyl group could be replaced by other hydrogen bond donors to explore different binding interactions.

By applying these principles, medicinal chemists can systematically evolve the lead compound, this compound, into a series of optimized analogs with potentially superior therapeutic value.

Computational Chemistry and Molecular Modeling of Ethyl 3 4 Hydroxyphenyl Butanoate

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, B3LYP)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of chemical compounds. The B3LYP functional, a hybrid DFT method, is widely used for its balance of accuracy and computational cost in studying organic molecules. nih.gov

Furthermore, these calculations can determine the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and predict spectroscopic properties like infrared and UV-Vis spectra. For phenolic compounds, DFT calculations are often employed to determine the bond dissociation enthalpy (BDE) of the phenolic O-H bond, which is a key parameter in assessing antioxidant activity. nih.gov

Table 1: Representative Data from a Hypothetical DFT/B3LYP Calculation for Ethyl 3-(4-hydroxyphenyl)butanoate

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |

| O-H Bond Dissociation Enthalpy | 85 kcal/mol | Predicts the potential for radical scavenging activity. |

Note: The data in this table is illustrative and based on typical values for similar phenolic compounds. Specific experimental or computational studies on this compound are required for validated data.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are not solely determined by its chemical formula but also by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of a molecule.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and bonds, MD can explore the conformational landscape and identify the most stable and accessible conformations in different environments, such as in a vacuum or in a solvent. For flexible molecules, understanding the preferred conformations is critical for predicting how they will interact with biological targets. The PubChem database notes for a related, more complex molecule that conformer generation is disallowed due to its high flexibility, underscoring the importance of such analyses for this class of compounds. nih.gov

Molecular Docking Studies with Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. The phenolic hydroxyl group and the ester functionality suggest that this compound could interact with a variety of biological targets.

Given that many phenolic compounds exhibit antioxidant properties, potential biological targets for this compound could include enzymes involved in oxidative stress pathways, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases. A molecular docking study would involve placing the 3D structure of the compound into the binding site of the target protein and calculating a "docking score," which estimates the binding affinity. The analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

While no specific docking studies for this compound have been reported, research on similar compounds provides a framework for how such an investigation would proceed. For instance, docking studies on other small molecules with ester and phenol (B47542) groups have been used to predict their binding to various enzymes. nih.gov

In Silico ADMET Prediction for Research Prioritization

Before a compound can be considered for pharmaceutical development, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic and safety profile, helping to prioritize candidates for further research and reducing the likelihood of late-stage failures in drug development. jscimedcentral.com

Various computational models can predict a range of ADMET properties. For this compound, these predictions can offer insights into its potential as a drug candidate. Key predicted properties often include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to estimate oral bioavailability.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration indicate how the compound might be distributed throughout the body.

Metabolism: The likelihood of the compound being a substrate or inhibitor of key metabolic enzymes, such as cytochrome P450 (CYP) isoforms, is assessed.

Excretion: The probable routes of elimination from the body are estimated.

Toxicity: Potential toxicities, such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test), are predicted.

Studies on other phenolic compounds and esters have demonstrated the utility of these predictive models. nih.govnih.gov

Table 2: Representative In Silico ADMET Predictions for this compound

| ADMET Property | Predicted Value/Classification | Implication for Research Prioritization |

| Human Intestinal Absorption | High | Favorable for oral administration. |

| Caco-2 Permeability | Moderate | Suggests reasonable absorption across the intestinal wall. |

| Blood-Brain Barrier Penetration | Low | May not be suitable for targeting the central nervous system. |

| CYP2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions involving this enzyme. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Favorable safety profile. |

Note: This table contains hypothetical data based on general predictions for structurally similar compounds. Specific in silico tools and models would be needed to generate precise predictions for this compound.

Metabolic Research on Ethyl 3 4 Hydroxyphenyl Butanoate

Investigation of Metabolic Pathways and Transformations (e.g., Hydrolysis, Oxidation)

The metabolism of Ethyl 3-(4-hydroxyphenyl)butanoate is expected to initiate with the cleavage of its ester bond, a common metabolic route for ester-containing xenobiotics. This hydrolysis is then likely followed by the oxidation of the resulting molecule.

Hydrolysis:

The primary and initial metabolic transformation of this compound is predicted to be the hydrolysis of its ethyl ester linkage. This reaction is catalyzed by various esterase enzymes, particularly carboxylesterases, which are abundant in the liver, plasma, and small intestine. nih.govnih.gov This enzymatic action would yield ethanol (B145695) and 3-(4-hydroxyphenyl)butanoic acid. The rate of hydrolysis of phenolic esters can be influenced by the specific structure of the acyl and alcohol portions of the ester. nih.govrsc.org Studies on various phenolic esters have demonstrated their susceptibility to hydrolysis by intestinal and plasma enzymes. nih.govleeds.ac.uk For instance, research on tyrosol and hydroxytyrosol (B1673988) acyl esters showed they are hydrolyzed by carboxylesterase in plasma, leading to a slow release of the corresponding polyphenols. nih.gov Similarly, in vitro studies using Caco-2 cells, a model for the human small intestine, have shown that phenolic acid esters are hydrolyzed, with the process being predominantly intracellular. leeds.ac.uk

To illustrate the enzymatic hydrolysis of phenolic esters, the following table summarizes findings from a study on the hydrolysis of various phenolic acid esters by Caco-2 cell and rat intestine tissue esterases.

| Phenolic Acid Ester | Hydrolysis by Caco-2 Cell Free Extract (nmol/mg protein/h) |

| Methyl ferulate | 11.1 ± 0.4 |

| Methyl caffeate | 1.9 ± 0.1 |

| 3-O-caffeoylquinic acid | Substrate for hydrolysis |

| 5-O-caffeoylquinic acid | Substrate for hydrolysis |

This table is a representation of data from a study on different phenolic esters and is intended to illustrate the concept of ester hydrolysis by intestinal enzymes. leeds.ac.uk The data for this compound is not available.

Oxidation:

Following hydrolysis, the resultant 3-(4-hydroxyphenyl)butanoic acid is expected to undergo further metabolic transformations, primarily through oxidation. The phenolic hydroxyl group and the phenyl ring are susceptible to oxidative metabolism. researchgate.netmdpi.com The presence of a hydroxyl group on the benzene (B151609) ring makes it a target for oxidation reactions. nih.gov Phenolic compounds can be oxidized to form radicals, which can then be involved in further reactions. researchgate.net

The metabolic pathway of 4-hydroxyphenylacetate (B1229458), a structurally similar compound, involves conversion to other compounds that can be further utilized by the cell. ontosight.ai In some microorganisms, 4-hydroxyphenylacetate is hydroxylated to form homogentisate, which then enters a degradation pathway. nih.govnih.gov This suggests that the 4-hydroxyphenyl moiety of 3-(4-hydroxyphenyl)butanoic acid could undergo similar hydroxylation and ring-opening reactions.

Effects on Cellular Metabolic Homeostasis

The metabolic products of this compound could potentially influence cellular metabolic homeostasis. The breakdown of this compound releases ethanol and 3-(4-hydroxyphenyl)butanoic acid, which can then enter different metabolic pathways.

The metabolism of the butanoate side chain could impact cellular energy balance. Butanoate metabolism has been shown to be significant in certain biological contexts, such as in the biofilm development of Pseudomonas aeruginosa, where it was found to be enriched. nih.gov The metabolism of butanoate can lead to the production of metabolites like acetoin (B143602) and acetoacetate (B1235776), which can influence the cellular redox state, for instance, by affecting the NADH/NAD+ ratio. nih.gov

Furthermore, phenolic compounds and their metabolites can have various biological activities that may indirectly affect metabolic homeostasis. researchgate.netrsdjournal.org These compounds are known for their antioxidant properties, which can help in mitigating oxidative stress, a condition that can disrupt normal cellular metabolism. rsdjournal.orgnih.gov

Influence on Key Biochemical Cycles and Energy Metabolism (e.g., TCA Cycle)

The metabolic fate of the butanoate portion of this compound could intersect with central energy-producing pathways like the tricarboxylic acid (TCA) cycle. After hydrolysis, the resulting 3-(4-hydroxyphenyl)butanoic acid would need to be further metabolized for its carbon skeleton to enter the TCA cycle.

The butanoate moiety, a four-carbon structure, could potentially be metabolized to intermediates that can enter the TCA cycle. For example, butyric acid can be activated to butyryl-CoA, which can then undergo β-oxidation to produce acetyl-CoA. Acetyl-CoA is a primary entry point into the TCA cycle. The metabolism of butanediol, a related compound, leads to an increase in circulating ketone bodies, which can serve as an alternative energy source for tissues and influence the TCA cycle. ahajournals.org

The degradation of the aromatic ring of 4-hydroxyphenyl compounds can also lead to intermediates of the TCA cycle. For instance, the catabolism of tyrosine, which involves 4-hydroxyphenylpyruvic acid, ultimately produces fumarate, a TCA cycle intermediate, and acetoacetate. rupahealth.comwikipedia.org While the exact pathway for 3-(4-hydroxyphenyl)butanoic acid is not established, it is plausible that its degradation could yield intermediates that feed into central energy metabolism.

Advanced Analytical Methodologies for Ethyl 3 4 Hydroxyphenyl Butanoate Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for determining the molecular structure and quantifying Ethyl 3-(4-hydroxyphenyl)butanoate. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H NMR, ¹³C NMR, COSY, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: Would provide information on the number of different types of protons, their chemical shifts, splitting patterns (multiplicity), and integration values, which correspond to the number of protons of each type. This would help to identify the ethyl group, the protons on the butanoate chain, and the protons on the hydroxyphenyl ring.

¹³C NMR: Would reveal the number of unique carbon environments in the molecule. Combined with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it would be possible to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

COSY (Correlation Spectroscopy): A 2D NMR technique that would show correlations between protons that are coupled to each other, helping to piece together the connectivity of the proton network within the molecule.

DEPT: Would be used to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning the signals in the ¹³C NMR spectrum correctly.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound.

MS: This technique would provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight. The fragmentation pattern observed in the mass spectrum would offer valuable structural information, as the molecule breaks apart in a predictable manner.

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These spectroscopic techniques provide information about the functional groups present in the molecule and its electronic properties.

IR Spectroscopy: Would identify the characteristic vibrational frequencies of the functional groups in this compound. Key absorptions would be expected for the hydroxyl (-OH) group of the phenol (B47542), the carbonyl (C=O) group of the ester, and the C-O and C-H bonds.

UV-Vis Spectroscopy: Would be used to study the electronic transitions within the molecule, particularly those associated with the aromatic hydroxyphenyl ring. The wavelength of maximum absorbance (λmax) would provide information about the conjugation system.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination in various samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile compounds like this compound.

Method Development: Would involve optimizing parameters such as the choice of stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier), flow rate, and detector wavelength (typically UV) to achieve good separation and peak shape.

Validation: A developed HPLC method would be validated for its linearity, accuracy, precision, specificity, and sensitivity to ensure reliable and reproducible quantitative results.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile or semi-volatile compounds. For a compound like this compound, derivatization might be necessary to increase its volatility.

Applications in Complex Matrices: GC-MS would be particularly useful for identifying and quantifying this compound in complex mixtures such as biological samples or environmental extracts. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, allowing for confident identification.

Chiral Separation and Enantiomeric Excess Determination

For analogous compounds, such as ethyl 3-hydroxybutanoate, high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective technique. elsevierpure.comnih.gov The choice of the chiral stationary phase is paramount for achieving successful separation. Columns like those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support are often employed. The determination of the enantiomeric excess is typically accomplished by integrating the peak areas of the two enantiomers in the resulting chromatogram.

Another powerful technique for chiral analysis is gas chromatography (GC) with a chiral stationary phase. This method is particularly suitable for volatile compounds. For instance, the enantiomers of ethyl 3-hydroxybutanoate have been successfully separated using a β-cyclodextrin-based chiral capillary column. elsevierpure.com

Table 1: Potential Chiral Separation Techniques for this compound

| Technique | Stationary Phase Example | Detection Method | Key Considerations |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel® OD-H) | UV, MS | Mobile phase composition, flow rate |

| Chiral GC | Cyclodextrin derivatives (e.g., β-cyclodextrin) | FID, MS | Temperature programming, carrier gas flow |

Note: This table is illustrative of potential methods based on the analysis of structurally related compounds, as specific literature for this compound is not available.

Olfactometric Techniques for Sensory Impact Evaluation (if applicable to research context)

The sensory properties of a flavor or fragrance compound are paramount to its application. Gas chromatography-olfactometry (GC-O) is a key technique used to evaluate the sensory impact of volatile compounds. This method combines the separation power of gas chromatography with human sensory perception. As the separated compounds elute from the GC column, they are split into two streams, one going to a detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port where a trained panelist can assess the odor.

There is currently no specific research available in the public domain that details the use of olfactometric techniques for the sensory impact evaluation of this compound. However, the closely related and well-known flavor compound, 4-(4-hydroxyphenyl)-2-butanone, commonly known as raspberry ketone, has been extensively studied. mdpi.com Such studies have been instrumental in characterizing the key aroma compounds in raspberries. mdpi.com

Derivatization and Chemical Biology Applications of Ethyl 3 4 Hydroxyphenyl Butanoate

Synthesis of Functionalized Analogs and Chemical Probes

The synthesis of functionalized analogs and chemical probes is a cornerstone of medicinal chemistry and chemical biology, enabling the exploration of biological processes. For Ethyl 3-(4-hydroxyphenyl)butanoate, derivatization could be strategically employed to create a diverse library of compounds for screening and targeted studies. Key functional handles on the molecule, such as the hydroxyl group on the phenyl ring and the ester moiety, offer prime locations for chemical modification.

While specific literature on the derivatization of this compound is scarce, the synthesis of analogs of similar compounds is well-established. For instance, various methods have been developed for the synthesis of derivatives of ethyl 4-hydroxybutanoate (B1227057) and related structures. These methodologies could potentially be adapted for the target compound.

Table 1: Examples of Related Functionalized Butanoate Analogs and their Synthetic Approaches

| Compound Name | Synthetic Approach | Reference |

| Ethyl (S)-4-chloro-3-hydroxybutanoate | Asymmetric reduction of ethyl 4-chloroacetoacetate using Lactobacillus kefir as a whole-cell biocatalyst. | tum.de |

| Ethyl (R)-4-cyano-3-hydroxybutanoate | Enantioselective catalysis to favor the formation of the (3R) isomer. | ontosight.ai |

| Ethyl 4-fluoro-3-hydroxybutanoate | Ring opening of epoxy ester precursors or electrophilic fluorination of butanoic acid derivatives. | evitachem.com |

Applications in Chemical Biology Research and Tool Development

The development of chemical tools derived from natural or synthetic compounds is crucial for dissecting complex biological pathways. While direct applications of this compound in chemical biology are not prominently reported, its structural motifs suggest several potential uses. The hydroxyphenyl group is a common feature in many biologically active molecules, and its presence in this butanoate ester could serve as a starting point for the design of novel research probes.

For example, derivatives of this compound could be developed as probes to study enzymes that metabolize phenolic compounds. By incorporating reporter groups, these probes could be used to visualize enzyme activity in cells or tissues. Furthermore, the butanoate chain could be modified to mimic natural substrates of various enzymes, potentially leading to the discovery of new enzyme inhibitors or activators.

Potential as Chiral Building Blocks in Asymmetric Organic Synthesis

Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov The stereocenter at the third position of the butanoate chain in this compound makes it a potentially valuable chiral synthon. The asymmetric synthesis of related chiral butanoate derivatives has been extensively studied, demonstrating the feasibility of producing these compounds in high enantiomeric excess.

Microbial reduction of ketoesters is a powerful method for producing chiral hydroxyesters. For example, various yeast strains have been shown to reduce ethyl 4-chloroacetoacetate to optically active ethyl 4-chloro-3-hydroxybutanoate. nih.gov Similarly, Lactobacillus kefir has been used for the asymmetric reduction of the same substrate to afford the (S)-enantiomer with high yield and enantiomeric excess. tum.de These biocatalytic approaches could potentially be applied to a corresponding keto-precursor of this compound to generate either the (R) or (S) enantiomer.

Table 2: Examples of Chiral Butanoate Derivatives and their Synthesis

| Compound Name | Synthetic Method | Key Features | Reference |

| Ethyl (S)-4-chloro-3-hydroxybutanoate | Microbial reduction with Candida magnoliae | High enantiomeric excess (99%) | nih.gov |

| Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | Asymmetric reduction using Saccharomyces uvarum | Achieved in an aqueous-organic solvent biphasic system | nih.gov |

| Ethyl (R)-4-cyano-3-hydroxybutanoate | Halohydrin dehalogenase-catalyzed reaction | High chemical and optical purity | google.com |

The resulting enantiomerically enriched this compound could then be utilized as a versatile starting material in the synthesis of more complex chiral molecules. The hydroxyl and ester functionalities provide handles for further chemical transformations, allowing for the construction of a wide range of target structures.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.